2,5-(Dimethoxy-d6)-4-iodophenethylamine Hydrochloride
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Overview
Description
2,5-(Dimethoxy-d6)-4-iodophenethylamine Hydrochloride is a labeled phenylalkylamine derivative. This compound is often used in scientific research due to its potential psychotherapeutic utility. It is a deuterated form of 2,5-dimethoxy-4-iodophenethylamine, which means that some of the hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This labeling can be useful in various types of research, including metabolic studies and reaction mechanism investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-(Dimethoxy-d6)-4-iodophenethylamine Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate deuterated starting materials, such as 2,5-dimethoxybenzaldehyde-d6.
Iodination: The aromatic ring is iodinated using iodine and an oxidizing agent like iodic acid.
Formation of the Phenethylamine: The iodinated intermediate is then subjected to a reductive amination reaction with an appropriate amine source to form the phenethylamine structure.
Hydrochloride Formation: Finally, the free base of the phenethylamine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety and environmental controls to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-(Dimethoxy-d6)-4-iodophenethylamine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under certain conditions.
Substitution: The iodine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like thiols, amines, or cyanides can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Various substituted phenethylamine derivatives.
Scientific Research Applications
2,5-(Dimethoxy-d6)-4-iodophenethylamine Hydrochloride has several scientific research applications:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the metabolic pathways of phenethylamine derivatives.
Medicine: Investigated for its potential psychotherapeutic effects and as a reference compound in drug development.
Industry: Utilized in the synthesis of other labeled compounds for research and development purposes.
Mechanism of Action
The mechanism of action of 2,5-(Dimethoxy-d6)-4-iodophenethylamine Hydrochloride involves its interaction with various molecular targets, including serotonin receptors. The compound is believed to exert its effects by modulating the activity of these receptors, which can influence neurotransmitter release and neuronal activity. The deuterium labeling allows for detailed studies of its pharmacokinetics and metabolism.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-iodophenethylamine: The non-deuterated form of the compound.
2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride: A similar compound with a methyl group instead of an iodine atom.
2,5-(Dimethoxy-d6)-4-bromophenethylamine Hydrochloride: A similar compound with a bromine atom instead of an iodine atom.
Uniqueness
2,5-(Dimethoxy-d6)-4-iodophenethylamine Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in studies requiring stable isotopes. This labeling can provide more detailed information about the compound’s behavior in biological systems and its metabolic pathways compared to its non-deuterated counterparts.
Properties
IUPAC Name |
2-[4-iodo-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14INO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H/i1D3,2D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUXWIRPEPMONF-TXHXQZCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)I.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1CCN)OC([2H])([2H])[2H])I.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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